11alpha-Acetoxyprogesterone

Beschreibung

Historical Context in Steroid Biochemistry Research

The story of 11alpha-acetoxyprogesterone is deeply rooted in the broader history of steroid synthesis and modification. A pivotal moment in steroid chemistry was the discovery of microbial hydroxylation. In 1952, a landmark patent by the Upjohn Company detailed the 11α-hydroxylation of progesterone (B1679170) using Rhizopus species. aensiweb.com This microbiological approach provided an efficient method to introduce an oxygen function at the C11 position, a notoriously difficult task via conventional chemical synthesis. This breakthrough was crucial for the industrial production of corticosteroids. aensiweb.comresearchgate.net

The product of this reaction, 11α-hydroxyprogesterone, became a vital intermediate for producing high-value steroid drugs like cortisone (B1669442) and hydrocortisone (B1673445). researchgate.netacs.org this compound emerged as a key derivative in this context. The acetylation of the 11α-hydroxyl group to form this compound served as a strategic step in complex multi-step syntheses. This modification could protect the hydroxyl group during subsequent chemical transformations or alter the molecule's properties for specific reactions.

Its utility as a starting material was notably demonstrated in the ambitious semisynthesis of batrachotoxinin A, a highly complex steroidal alkaloid, by the Wehrli group. jst.go.jpstanford.edu This work underscored the value of this compound as a versatile building block in the synthesis of intricate natural products.

Academic Significance in Steroid Metabolism and Transformation Studies

The academic importance of this compound is most prominent in the field of biotransformation. It is both a product of microbial metabolism and a substrate for further enzymatic modifications, making it a focal point for studies on steroid-modifying enzymes.

Microorganisms, particularly filamentous fungi, have been extensively studied for their ability to transform progesterone. Strains of Aspergillus and Rhizopus are well-known for their capacity to first hydroxylate progesterone to 11α-hydroxyprogesterone, which can then be acetylated to form this compound. aensiweb.comnih.govnih.gov Research has shown that environmental conditions, such as the level of aeration during fermentation, can influence the ratio of metabolic products, shifting the process towards the formation of 11α-acetoxyprogesterone. nih.gov

The following table summarizes key microbial transformations involving the production of this compound and its precursor.

| Microorganism | Substrate | Key Products | Reference(s) |

| Aspergillus nidulans | Progesterone | 11α-hydroxyprogesterone, 11α-acetoxyprogesterone, 6β,11α-dihydroxyprogesterone | nih.gov |

| Aspergillus niger | Progesterone | 11α-hydroxyprogesterone, 11α,6β-dihydroxyprogesterone | aensiweb.com |

| Rhizopus species | Progesterone | 11α-hydroxyprogesterone | aensiweb.comresearchgate.net |

| Aspergillus fumigatus | Progesterone | 11α-hydroxyprogesterone, 15β-hydroxyprogesterone, 7β-hydroxyprogesterone | nih.gov |

Furthermore, this compound itself serves as a substrate for novel biotransformations. In a recent study, the endophytic fungus Phyllosticta sp. 16L1 was used to transform this compound, yielding a previously unknown metabolite, 11α-acetoxy-16α-hydroxyprogesterone, along with its isomer. nih.gov This highlights the potential of using this compound to generate libraries of structurally diverse steroid molecules for further investigation. nih.gov

Beyond microbial systems, the metabolism of this compound is also studied in the context of mammalian enzymes. Research has shown that it is a substrate for key steroidogenic enzymes, including steroid-5α-reductase (SRD5A) and cytochrome P450 17A1 (CYP17A1). nih.gov These interactions lead to a variety of other steroid derivatives, demonstrating its integration into complex metabolic pathways. nih.gov The compound is also recognized as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11βHSD). nih.govcaymanchem.com

The table below details the enzymatic metabolism of this compound in mammalian systems.

| Enzyme | Substrate | Products | Reference(s) |

| Steroid-5α-reductase (SRD5A) | 11α-Acetoxyprogesterone | 11α-hydroxydihydroprogesterone | nih.gov |

| Cytochrome P450 17A1 (CYP17A1) | 11α-Acetoxyprogesterone | 11α,17α-dihydroxyprogesterone, 11α-hydroxyandrostenedione | nih.gov |

Overview of Current Academic Research Trajectories

Current research involving this compound is proceeding along several key trajectories, primarily focused on biocatalysis, synthetic chemistry, and metabolic investigation.

A major thrust of ongoing research is the discovery and engineering of microbial strains for more efficient and selective biotransformations. researchgate.netnih.gov The goal is to develop environmentally friendly, enzyme-based processes ("biocatalysis") to replace or augment traditional chemical synthesis steps in the production of valuable steroids. acs.orgacs.org This includes the production of 11α-hydroxylated synthons directly from sterol feedstocks like cholesterol in a single fermentation step using genetically engineered bacteria. nih.gov

Synthetic organic chemistry continues to explore the use of this compound and its precursors to build complex and novel molecular architectures. This includes the synthesis of rearranged steroid skeletons, such as 11(9→7)-abeo-steroids, which represent a departure from the common steroid tetracycle. jst.go.jp

Finally, there is a growing interest in the metabolic fate and potential biological significance of this compound and its downstream metabolites. The detection of both 11α-hydroxyprogesterone and 11β-hydroxyprogesterone in prostate cancer tissue suggests that these alternative steroid pathways may be relevant in disease states. nih.gov This line of inquiry seeks to understand how these unique C11α-hydroxy steroids are formed and what role they might play, potentially serving as precursors to novel bioactive compounds. nih.gov Computational methods, such as molecular docking and homology modeling, are also being employed to investigate the precise interactions between these steroids and their target enzymes at the molecular level. nih.gov

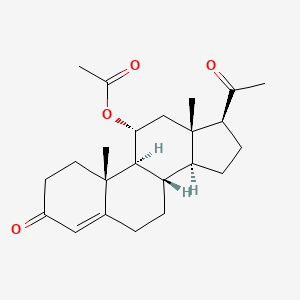

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17-,18+,19-,20+,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRPVTXREVYBHT-ZQEATNLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945343 | |

| Record name | 3,20-Dioxopregn-4-en-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-98-6 | |

| Record name | 11.alpha.-Acetoxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11.alpha.-Acetoxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,20-Dioxopregn-4-en-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biotransformational Studies of 11alpha Acetoxyprogesterone

Chemical Synthetic Methodologies for 11alpha-Acetoxyprogesterone and Related Analogues

The chemical synthesis of this compound and its derivatives is a cornerstone of steroid drug production. These methods range from classical multi-step syntheses to more specialized techniques for creating analogues for specific applications like immunoassays.

Classical Chemical Synthesis Routes

The classical synthesis of this compound typically starts from a more readily available steroid precursor. One notable example is the semi-synthesis of batrachotoxinin A, a complex steroidal alkaloid, which has been achieved using this compound as a starting material. jst.go.jpresearchgate.net This underscores the importance of this compound as a versatile building block in the synthesis of complex molecules. The conversion often involves the acetylation of the 11α-hydroxyl group of 11α-hydroxyprogesterone. This reaction can be optimized using various reagents and conditions to achieve high yields.

Derivatization and Hapten Synthesis in Immunoassay Development

The development of immunoassays for the detection of steroids like 11alpha-hydroxyprogesterone (B191481) requires the synthesis of haptens. Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. mdpi.comescholarship.org For 11alpha-hydroxyprogesterone, haptens have been synthesized by creating bridges at the C-4 and C-6 positions of the steroid nucleus. nih.gov This is achieved through reactions such as epoxide ring openings with reagents like 3-mercaptopropanoic acid. nih.gov

A notable synthesis is that of 11alpha-hemisuccinylprogesterone, a hapten used in solid-phase immunoassays for progesterone (B1679170) detection. nih.gov The synthesis of this hapten from 11alpha-hydroxyprogesterone has been improved by using 4-dimethylaminopyridine (B28879) (DMAP) in refluxing dioxane, which acts as a highly nucleophilic polar solvent. nih.gov This improved method highlights the ongoing efforts to refine synthetic routes for these critical immunoassay components.

Microbial Biotransformation of Steroid Precursors to this compound and its Derivatives

Microbial biotransformation offers a powerful and often more selective alternative to purely chemical synthetic methods for producing steroids. researchgate.net This is particularly true for the introduction of hydroxyl groups at specific positions on the steroid skeleton, a process that can be challenging to achieve with high regio- and stereoselectivity through chemical means. nih.govasm.org

Biocatalytic Production of 11alpha-Hydroxyprogesterone as an Intermediate

The production of 11alpha-hydroxyprogesterone, the direct precursor to this compound, is a well-established and industrially significant microbial biotransformation. nih.govresearchgate.net This compound is a crucial intermediate in the synthesis of corticosteroids and other anti-inflammatory steroid drugs. nih.govresearchgate.net A variety of microorganisms, particularly filamentous fungi, have been identified and optimized for their ability to efficiently carry out this transformation.

A Russian patent describes a method for producing 11α-acetoxyprogesterone by transforming 11α-hydroxyprogesterone using a strain of the mycelial fungus Aspergillus nidulans. google.com This process involves incubating the fungus with the substrate under specific aeration and temperature conditions to achieve a high selectivity of the final product. google.com

Role of Filamentous Fungi in Regioselective Hydroxylation (e.g., Rhizopus species, Aspergillus species)

Filamentous fungi are the workhorses of microbial steroid hydroxylation. The ability of Rhizopus and Aspergillus species to introduce a hydroxyl group at the 11α-position of progesterone was a landmark discovery in the field of steroid biotechnology. nih.gov

Rhizopus species: The 11α-hydroxylation of progesterone by Rhizopus species was first patented in 1952. nih.gov Species such as Rhizopus arrhizus and Rhizopus nigricans are known to produce high yields of 11α-hydroxyprogesterone. researchgate.net Rhizopus microsporus var. oligosporus has also been shown to efficiently hydroxylate progesterone at the 11α-position, with yields reaching 76.48% within three days. nih.govresearchgate.net The 11α-hydroxylase from Rhizopus nigricans has been studied, revealing that progesterone is the optimal substrate for this enzyme. nih.gov

Aspergillus species: Various Aspergillus species, including Aspergillus brasiliensis, Aspergillus niger, and Aspergillus ochraceus, are also capable of performing the 11α-hydroxylation of progesterone. nih.govaensiweb.comtandfonline.com Aspergillus brasiliensis produces 11α-hydroxyprogesterone as a major metabolite. nih.gov Aspergillus niger has been reported to transform progesterone into both 11α-hydroxyprogesterone and 6β,11α-dihydroxyprogesterone. aensiweb.commsu.ru Studies with Aspergillus ochraceus have shown that it can convert progesterone to 11α-hydroxyprogesterone and further to 6β,11α-dihydroxyprogesterone. tandfonline.comasm.org

The table below summarizes the findings of various studies on the biotransformation of progesterone by different fungal species.

| Fungal Species | Substrate | Major Product(s) | Reference(s) |

| Rhizopus microsporus var. oligosporus | Progesterone | 11α-hydroxyprogesterone | nih.govresearchgate.net |

| Rhizopus arrhizus | Progesterone | 11α-hydroxyprogesterone | researchgate.net |

| Rhizopus nigricans | Progesterone | 11α-hydroxyprogesterone | researchgate.netnih.gov |

| Aspergillus brasiliensis | Progesterone | 11α-hydroxyprogesterone | nih.gov |

| Aspergillus niger | Progesterone | 11α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone | aensiweb.commsu.ru |

| Aspergillus ochraceus | Progesterone | 11α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone | tandfonline.comasm.org |

| Aspergillus nidulans | 11α-hydroxyprogesterone | 11α-acetoxyprogesterone | google.com |

| Penicillium aurantiacum | Progesterone | 11α-hydroxyprogesterone | ijcmas.com |

Enzymatic Mechanisms and Stereoselectivity in Microbial Hydroxylation

The high regio- and stereoselectivity of microbial hydroxylation is attributed to the specific enzymes involved, primarily cytochrome P450 monooxygenases (P450s). asm.orgnih.govcdnsciencepub.com These enzymes are capable of inserting an oxygen atom into a non-activated C-H bond with remarkable precision. asm.org

The mechanism of hydroxylation by P450 enzymes is a complex catalytic cycle. nih.gov In the context of steroid hydroxylation, the enzyme binds the steroid substrate in a specific orientation within its active site. This precise positioning ensures that the hydroxylation occurs at a particular carbon atom and with a specific stereochemistry (α or β). asm.orgnih.gov For instance, the 11α-hydroxylase from Rhizopus oryzae, identified as CYP509C12, has been shown to hydroxylate progesterone predominantly at the 11α position. nih.govresearchgate.net

The stereoselectivity of these enzymes is a key advantage over chemical methods, which often lead to a mixture of isomers that are difficult to separate. asm.org The study of the enzymatic mechanisms, including the identification of key amino acid residues in the active site, is an active area of research aimed at engineering enzymes with improved or altered substrate specificity and regioselectivity. asm.org

Direct Microbial Acetylation and Hydroxylation of Progesterone and Related Steroids

The microbial transformation of steroids is a pivotal method for producing modified steroid molecules, often achieving stereo- and regioselectivity that is difficult to replicate through chemical synthesis. nih.govmdpi.com A key example is the biotransformation of progesterone, which can be hydroxylated and subsequently acetylated by specific microorganisms to yield 11α-acetoxyprogesterone. nih.gov

Filamentous fungi, in particular, are well-documented for their ability to hydroxylate the steroid nucleus at various positions. oup.com The fungus Aspergillus nidulans (strain VKPM F-1069) has been shown to convert progesterone into three primary products: 11α-hydroxyprogesterone, 11α-acetoxyprogesterone, and 6β,11α-dihydroxyprogesterone. nih.gov Research indicates that this transformation occurs sequentially; the initial and primary step is the hydroxylation of the progesterone molecule at the C11α position to form 11α-hydroxyprogesterone. nih.govmdpi.com Following this, the 11α-hydroxyprogesterone intermediate undergoes further modification through two separate pathways: acetylation to yield 11α-acetoxyprogesterone or a second hydroxylation at the 6β position to form 6β,11α-dihydroxyprogesterone. nih.govmdpi.com

The ratio of these final products can be influenced by the cultivation conditions. For instance, under conditions of limited aeration, the metabolic pathway in A. nidulans shifts, favoring the formation of 11α-acetoxyprogesterone. nih.gov Other fungal genera, such as Rhizopus and Aspergillus, are also renowned for their potent 11α-hydroxylating capabilities on progesterone, a critical first step in the eventual synthesis of 11α-acetoxyprogesterone. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net For example, Rhizopus nigricans is known to predominantly hydroxylate progesterone at the 11α-position. microbiologyresearch.orgmicrobiologyresearch.org Similarly, Rhizopus microsporus var. oligosporus can efficiently convert progesterone to 11α-hydroxyprogesterone, which is a vital precursor for many steroid drugs. researchgate.net

Table 1: Microbial Transformation of Progesterone to Key Intermediates

| Microorganism | Substrate | Key Products | Reference |

|---|---|---|---|

| Aspergillus nidulans VKPM F-1069 | Progesterone | 11α-hydroxyprogesterone, 11α-acetoxyprogesterone, 6β,11α-dihydroxyprogesterone | nih.govmdpi.com |

| Rhizopus nigricans NRRL 1477 | Progesterone | 11α-hydroxyprogesterone, 11α-hydroxyallopregnane-3,20-dione | microbiologyresearch.orgmicrobiologyresearch.org |

| Aspergillus brasiliensis | Progesterone | 11α-hydroxy progesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone | researchgate.net |

| Rhizopus microsporus var. oligosporus | Progesterone | 11α-hydroxyprogesterone | researchgate.net |

| Acremonium strictum PTCC 5282 | Progesterone | 15α-hydroxyprogesterone, 15α-hydroxydeoxycorticosterone | oup.comnih.gov |

Discovery and Characterization of Novel Hydroxylated Metabolites from this compound Biotransformation

Further research has explored the use of 11α-acetoxyprogesterone itself as a substrate for microbial biotransformation, leading to the discovery of new, structurally diverse molecules. nih.gov These biotransformations are a valuable tool for generating novel steroid derivatives that can be investigated for various applications. nih.govresearchgate.net The incubation of 11α-acetoxyprogesterone with specific microbial strains has been shown to yield previously uncharacterized hydroxylated metabolites. nih.govuitm.edu.myjournaltocs.ac.uk

A notable example of such a biotransformation is the use of the endophytic fungus Phyllosticta sp. 16L1. nih.govuitm.edu.myjournaltocs.ac.ukdntb.gov.ua Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel enzymes capable of catalyzing unique chemical reactions. The biotransformation of 11α-acetoxyprogesterone (1) by Phyllosticta sp. 16L1 has been reported as a novel process, resulting in a new hydroxylated metabolite. nih.govuitm.edu.my This specific strain was identified as a key agent in the modification of the 11α-acetoxyprogesterone molecule. wilddata.cnresearchgate.net

The primary outcome of the biotransformation of 11α-acetoxyprogesterone by Phyllosticta sp. 16L1 was the isolation and characterization of a new hydroxylated derivative. nih.govresearchgate.net The structural elucidation of this novel metabolite was accomplished through comprehensive spectroscopic analysis. uitm.edu.mywilddata.cn Such analytical techniques are essential for precisely determining the chemical structure of the products formed during microbial transformation, confirming the addition of hydroxyl groups and other structural changes to the parent steroid molecule.

Table 2: Biotransformation of 11α-Acetoxyprogesterone

| Microorganism | Substrate | Primary Outcome | Reference |

|---|---|---|---|

| Phyllosticta sp. 16L1 | 11α-acetoxyprogesterone | Production of a new hydroxylated metabolite | nih.govuitm.edu.mywilddata.cnresearchgate.net |

Biological Activities and Molecular Mechanisms in Research

Investigation of Antifungal Activities

While direct and extensive studies on 11alpha-Acetoxyprogesterone are limited, research into progesterone (B1679170) and its hydroxylated derivatives provides a basis for understanding its potential antifungal effects.

Investigations into the parent compound, progesterone, have shown effects on fungal growth and morphology. For instance, progesterone has been observed to reduce the biofilm biomass and structural cohesion of Candida albicans under acidic conditions. biorxiv.org Studies have also demonstrated that progesterone and its hydroxy derivatives can inhibit the growth of various dermatophyte strains. nih.gov

One of the metabolites identified when the fungus Trichophyton mentagrophytes is exposed to progesterone is 11 alpha-hydroxyprogesterone, the direct precursor to this compound. nih.gov This metabolic conversion suggests that the 11-alpha hydroxylated structure is part of the fungal interaction with progesterone, although the specific inhibitory activity of the acetylated form has not been extensively quantified in the literature.

| Compound/Class | Fungal Species | Observed Effect |

| Progesterone | Candida albicans | Reduced biofilm biomass and structural cohesion. biorxiv.org |

| Progesterone & Hydroxy Derivatives | Dermatophytes | Growth inhibition. nih.gov |

| 11 alpha-hydroxyprogesterone | Trichophyton mentagrophytes | Identified as a metabolite of progesterone. nih.gov |

A primary hypothesis for the antifungal mechanism of progesterone and its derivatives revolves around their interaction with specific binding sites within the fungal cell. Researchers have identified high-affinity progesterone-binding sites associated with the plasma membranes of several fungi, including Cochliobolus lunatus and Rhizopus nigricans. nih.govresearchgate.net

In C. lunatus, the binding affinity (Kd) for progesterone was determined to be approximately 13.9 nM. nih.gov Similarly, studies on R. nigricans detected steroid binding sites with a high affinity for progesterone (Kd of about 40 nM). nih.govresearchgate.net These binding sites in the fungal plasma membrane are thought to be involved in steroid-induced enzyme induction. nih.gov The existence of these specific steroid-binding proteins in fungi suggests a primitive steroid-receptor system that could be the target for compounds like this compound. nih.gov This interaction with membrane-bound receptors represents a potential mechanism distinct from the typical antifungal targets like ergosterol (B1671047) synthesis. nih.gov

Interactions with Steroid Receptors and Binding Dynamics

The structural similarity of this compound to endogenous steroid hormones necessitates an understanding of its interaction with human steroid receptors.

Research has confirmed that progesterone derivatives with substitutions at the 11-alpha position can bind to the human progesterone receptor (PR). A study using affinity labels demonstrated that 11 alpha-bromoacetoxyprogesterone, a structurally similar compound, can bind to and displace progesterone from the human uterine progesterone receptor. nih.gov This indicates that the 11-alpha position is accessible within the receptor's ligand-binding domain. This affinity labeling was shown to be specific, as it was inhibited by an excess of non-radioactive progesterone. nih.gov These findings establish that modifications at the C11 position are compatible with PR binding.

| Compound | Target Receptor | Finding |

| 11 alpha-bromoacetoxyprogesterone | Human Uterine Progesterone Receptor | Binds to the receptor and displaces progesterone. nih.gov |

| 16 alpha-bromoacetoxyprogesterone | Human Uterine Progesterone Receptor | Binds to the receptor and displaces progesterone. nih.gov |

| 21-bromoacetoxyprogesterone | Human Uterine Progesterone Receptor | Binds to the receptor and displaces progesterone. nih.gov |

The interaction of progestins with the androgen receptor (AR) is complex and often depends on the specific chemical structure of the compound. nih.gov Some synthetic progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), have been shown to bind to the AR and exhibit agonist (activating) activity. drugbank.com This cross-reactivity can lead to androgenic side effects. nih.govdrugbank.com

However, not all progesterone derivatives interact with the AR. Studies on certain aromatic esters derived from 17alpha-acetoxyprogesterone found that they did not bind to the androgen receptor. nih.gov The binding of progesterone itself to the AR is a subject of debate, with some studies finding very low or no affinity. wikipedia.org Therefore, while some acetoxyprogesterones can interact with the AR, this is not a universal property of the class, and the specific effect of the 11-alpha substitution remains to be fully elucidated.

Significant cross-talk exists between progestins and the glucocorticoid receptor (GR) due to structural similarities between the receptors, particularly in their ligand-binding domains. oup.comnih.govfrontiersin.org Many synthetic progestins exhibit off-target effects by binding to and activating the GR. nih.gov For example, medroxyprogesterone acetate is known to exert glucocorticoid-like effects mediated through the GR. nih.govresearchgate.net

Progesterone itself is considered a very weak agonist of the GR. wikipedia.org Some studies suggest that progesterone can compete with glucocorticoids like cortisol at the GR, which may have physiological implications. nih.gov This known interaction between the broader class of progestins and the GR suggests that this compound could potentially have an affinity for this receptor, though direct binding studies are required for confirmation. oup.comnih.gov The potential for such an interaction is significant, as GR activation regulates a wide array of physiological processes. nih.gov

Modulation of Enzymatic Pathways in Steroid Biochemistry

Beyond direct receptor interactions, this compound and its metabolites can influence the intricate network of enzymes that govern steroid synthesis and metabolism. This modulation of enzymatic pathways represents a critical aspect of its biological activity.

The landscape of steroid hormone action is significantly shaped by the activity of steroidogenic enzymes. These enzymes are responsible for the biosynthesis and interconversion of various steroid hormones, thereby controlling the local concentration of active ligands available to bind to receptors.

A pivotal area of research has been the interaction of C11-oxygenated steroids with the 11beta-hydroxysteroid dehydrogenase (11β-HSD) isozymes. These enzymes, 11β-HSD1 and 11β-HSD2, play a crucial role in the pre-receptor regulation of glucocorticoid and mineralocorticoid action by catalyzing the interconversion of active 11β-hydroxy steroids (like cortisol) and their inactive 11-keto counterparts (like cortisone).

Studies have demonstrated that 11alpha-hydroxyprogesterone (B191481) is a potent inhibitor of both 11β-HSD1 and 11β-HSD2. mdpi.com This inhibition can have significant physiological consequences. For instance, by inhibiting 11β-HSD2 in mineralocorticoid target tissues, 11alpha-hydroxyprogesterone can prevent the inactivation of glucocorticoids, leading to their illicit activation of the mineralocorticoid receptor. This mechanism is believed to underlie the hypertensinogenic activity observed with 11alpha-hydroxyprogesterone administration in animal models.

The conversion of C11-hydroxy steroids to their C11-oxo forms by 11β-HSD2 has been shown to occur more readily than the reverse reaction catalyzed by 11β-HSD1. researchgate.net This enzymatic preference can shift the local steroid milieu towards the C11-oxo forms, which, as mentioned earlier, possess distinct receptor activity profiles. The inhibitory action of 11alpha-hydroxyprogesterone on these enzymes suggests that this compound, upon deacetylation, could similarly disrupt this delicate balance of steroid metabolism.

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. While the specific effects of this compound on CYP2C11 have not been extensively documented, the hormonal regulation of this particular enzyme is well-established.

In rats, the expression of hepatic CYP2C11 is known to be regulated by growth hormone, while renal CYP2C11 expression is primarily under the control of gonadal steroids. nih.gov Given that this compound is a synthetic progestin, it is conceivable that it could influence the expression or activity of CYP2C11, particularly in tissues where this enzyme is regulated by sex steroids. However, further research is required to establish a direct link and to understand the nature of such an interaction.

Microbial biotransformation has been a valuable tool for the structural modification of steroids, often leading to the production of novel derivatives with interesting biological activities. This compound has been utilized as a substrate in such transformations.

Studies involving the endophytic fungus Phyllosticta sp. 16L1 have demonstrated the biotransformation of this compound into new hydroxylated metabolites. nih.gov This process highlights the presence of specific microbial enzyme systems, such as hydroxylases, that can act on the progesterone backbone.

Furthermore, the biotransformation of the related compound, 11alpha-hydroxyprogesterone, by various fungal species has been extensively studied. For example, Aspergillus ochraceus is known to stereospecifically hydroxylate progesterone to 11alpha-hydroxyprogesterone. Other fungi, such as Metarhizium robertsii and Beauveria caledonica, can further transform progesterone derivatives into various hydroxylated products. mdpi.com These microbial enzyme systems, with their high degree of specificity, offer a powerful means to generate a diverse array of steroid derivatives for further biological evaluation.

Table 2: Microbial Transformation of Progesterone and its Derivatives

| Microorganism | Substrate | Major Product(s) |

|---|---|---|

| Phyllosticta sp. 16L1 | This compound | New hydroxylated metabolites |

| Aspergillus ochraceus | Progesterone | 11alpha-Hydroxyprogesterone |

| Metarhizium robertsii | Δ¹-Progesterone | 11α-hydroxypregn-1,4-diene-3,20-dione |

Influence on Steroidogenic Enzymes (e.g., Cytochrome P450s, Hydroxysteroid Dehydrogenases)

Cellular and Molecular Responses Mediated by this compound and its Metabolites

The interaction of this compound and its metabolites with steroid receptors and their modulation of enzymatic pathways ultimately culminate in a cascade of cellular and molecular responses. While specific studies detailing the downstream effects of this compound are not abundant, the known actions of C11-oxygenated steroids on receptor signaling provide a framework for understanding its potential cellular impact.

The agonist and antagonist activities of C11-oxygenated steroids at the androgen and progesterone receptors suggest that this compound could influence gene expression in target cells. researchgate.net For instance, if acting as a progesterone receptor agonist, it could potentially regulate the transcription of progesterone-responsive genes involved in processes such as cell proliferation, differentiation, and apoptosis. Conversely, if it or its metabolites exhibit antagonistic properties at the androgen receptor, it could interfere with androgen-mediated signaling pathways.

The inhibition of 11β-HSD by the deacetylated metabolite, 11alpha-hydroxyprogesterone, can lead to significant cellular responses, particularly in tissues sensitive to glucocorticoids and mineralocorticoids. The resulting increase in local glucocorticoid concentrations can lead to the transactivation of glucocorticoid-responsive genes, while the activation of the mineralocorticoid receptor can trigger signaling pathways involved in ion transport and blood pressure regulation.

The biological activity of the metabolites generated through microbial biotransformation also warrants consideration. For example, a new hydroxylated metabolite derived from the microbial biotransformation of this compound by Phyllosticta sp. 16L1 has been reported to exhibit cytotoxic activity. nih.gov This finding underscores the potential for biotransformation to generate derivatives with novel pharmacological properties, and highlights the importance of evaluating the cellular and molecular responses to these metabolites.

Cytotoxic Activity of Biotransformation Metabolites in Cancer Cell Lines

The biotransformation of this compound and its primary metabolite, 11alpha-hydroxyprogesterone (11αOHP4), can yield a variety of other metabolites, some of which have been studied in the context of cancer cell lines. researchgate.netnih.gov This metabolic conversion is a key area of investigation, as the resulting compounds may possess unique biological activities, including cytotoxicity against cancer cells.

Microbial biotransformation is one method used to generate novel derivatives. For example, the endophytic fungus Phyllosticta sp. 16L1 has been utilized to metabolize this compound, resulting in the production of new hydroxylated metabolites whose cytotoxic activities have been evaluated. researchgate.netresearchgate.net

Within human cells, particularly cancer cells, 11alpha-hydroxyprogesterone can serve as a substrate for various steroidogenic enzymes. In prostate cancer cell models such as PC3 and LNCaP, 11αOHP4 is known to be metabolized by enzymes like steroid-5α-reductase (SRD5A) and cytochrome P450 17A1 (CYP17A1). nih.gov These enzymatic reactions produce a range of derivatives, including C11α-hydroxy C19 steroids. nih.gov The presence of 11αOHP4 has been detected in prostate cancer tissue, suggesting that it may act as a precursor for these unique steroids within the tumor microenvironment. nih.gov

The metabolism of the epimer, 11β-hydroxyprogesterone, in LNCaP prostate cancer cells has been shown to produce the potent androgen, 11-ketodihydrotestosterone (B1662675) (11KDHT), highlighting a pathway by which C11-oxygenated C21 steroids can be converted into biologically active androgens within cancer cells. nih.gov This provides a basis for investigating the potential downstream effects of metabolites derived from 11alpha-hydroxyprogesterone.

The table below details the known biotransformation pathways and metabolites of 11alpha-hydroxyprogesterone studied in the context of specific cell lines.

Table 2: Biotransformation of 11alpha-Hydroxyprogesterone and its Metabolites in Research

| Original Compound | Enzyme/Organism | Resulting Metabolite(s) | Cell Line/Context | Reference |

|---|---|---|---|---|

| This compound | Phyllosticta sp. 16L1 | Novel hydroxylated metabolites | Fungal Biotransformation | researchgate.netresearchgate.net |

| 11alpha-Hydroxyprogesterone | Steroid-5α-reductase (SRD5A) | 11alpha-hydroxydihydroprogesterone | Prostate Cancer Cells (in vitro model) | nih.gov |

| 11alpha-Hydroxyprogesterone | Cytochrome P450 17A1 (CYP17A1) | 11alpha,17alpha-dihydroxyprogesterone | Prostate Cancer Cells (in vitro model) | nih.gov |

Structure Activity Relationship Sar Studies and Analogues Research

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Acetoxyprogesterones

Quantitative Structure-Activity Relationship (QSAR) studies represent a pivotal computational approach in drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. For acetoxyprogesterones, these methods have been instrumental in understanding the structural requirements for progestational activity.

A specialized QSAR approach known as the Electronic Indices Methodology (EIM) has been successfully applied to classify the progestational activity of 17alpha-acetoxyprogesterones. uomustansiriyah.edu.iq This method is based on local density of state (LDOS) calculations, which provide descriptors of the electronic properties of the molecules. uomustansiriyah.edu.iq In a study of 21 different 17alpha-acetoxyprogesterones, the EIM approach demonstrated a high degree of accuracy, correctly classifying the compounds as active or inactive with approximately 90% success. uomustansiriyah.edu.iq A key advantage of this methodology is its ability to identify the specific molecular regions most relevant to the chemical and biological activity of these hormones by analyzing the local density of states of the frontier orbitals. uomustansiriyah.edu.iq Furthermore, EIM has been used to discriminate between high and low activity molecules across different biological activities in contraceptive progestogens. nih.govunicamp.br

To handle the large datasets generated in QSAR studies and to build robust predictive models, statistical techniques like Principal Component Analysis (PCA) and machine learning methods such as Neural Networks (NN) are frequently employed. uomustansiriyah.edu.iqnih.gov PCA is a powerful tool for dimensionality reduction, transforming a large set of variables into a smaller one that still contains most of the original information. researchgate.net

In the study of acetoxyprogesterones, PCA has been used in conjunction with EIM. The electronic descriptors identified by the EIM approach were shown to arise naturally from PCA calculations, simplifying the models and slightly improving the predictive results compared to models using a larger, more varied set of descriptors. uomustansiriyah.edu.iq Combining PCA with Artificial Neural Networks (PCA-ANN) has proven to be a superior approach for handling complex data, as it can model non-linear relationships that might be missed by linear methods. researchgate.net

In a QSAR study on 21 oral progestogens, including 19 derivatives of 17-alpha-acetoxyprogesterone, fairly good regression models were developed using the Partial Least Squares (PLS) method, which is related to PCA. acs.orgnih.gov The best-performing models demonstrated strong predictive capability, as indicated by their statistical parameters. nih.govdntb.gov.ua

| Model Type | Principal Components (PCs) | Number of Descriptors | R² (Goodness of Fit) | Q² (Predictive Ability) |

|---|---|---|---|---|

| Best Overall PLS Model | 2 | 4 | 0.811 | 0.707 |

| Molecular Graphics-Based Descriptors Only | 3 | 5 | 0.718 | 0.556 |

These models effectively incorporated various conformational, steric, and electronic substituent effects, demonstrating the utility of PCA and related methods in the predictive modeling of acetoxyprogesterone activity. acs.orgdntb.gov.ua

Conformational Analysis and Advanced Computational Molecular Modeling in SAR

The biological activity of a steroid like 11alpha-acetoxyprogesterone is intrinsically linked to its three-dimensional shape, or conformation, which dictates how it fits into its biological target, the progesterone (B1679170) receptor. nih.gov Advanced computational molecular modeling techniques are essential tools for studying these conformations and understanding the nuanced interactions between the steroid and its receptor. mdpi.commdpi.com

Crystallographic studies have revealed that the introduction of an acetoxy group at the 17-alpha position significantly impacts the conformation of the progesterone backbone. nih.gov This substituent restricts the flexibility of the side chain and introduces strain in the C- and D-rings of the steroid nucleus. nih.gov These local changes trigger long-range effects that alter the conformation of the A-ring, causing it to adopt a "sofa" conformation that is believed to be optimal for binding to the progesterone receptor in the human uterus. nih.gov

Modern QSAR studies utilize sophisticated computational methods to generate molecular descriptors. For instance, geometries of acetoxyprogesterones have been optimized using Density Functional Theory (DFT) calculations (specifically with the 6-31G** basis set) to provide accurate 3D structures from which descriptors are derived. acs.orgdntb.gov.ua Another powerful technique used in this field is Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA is a 3D-QSAR method that aligns a series of molecules and calculates their steric and electrostatic fields. By correlating these fields with biological activity, CoMFA can generate 3D maps that visualize which regions around the molecule are favorable or unfavorable for activity, providing crucial insights for designing more potent ligands. nih.gov These computational approaches are vital for elucidating the complex relationship between molecular structure and biological function. mdpi.commdpi.com

Design and Synthesis of this compound Analogues for SAR Elucidation

The design and synthesis of analogues—molecules with systematic structural modifications—is a cornerstone of SAR exploration. researchgate.netmdpi.com By creating a series of related compounds and evaluating their biological activity, researchers can deduce which molecular features are critical for function. While specific literature on the systematic synthesis of a wide range of this compound analogues for SAR is limited, the principles are well-established from extensive work on progesterone and its derivatives. nih.govnih.gov

The general strategy involves modifying the core progesterone structure at various positions to probe their importance. The C11 position, in particular, has been a target for modification. The synthesis of 11-substituted progestins, such as 11,19-bridged progestins and 11-beta-aryl-substituted steroids, has been described to explore how bulky or electronically different groups at this position affect receptor binding and activity. nih.govnih.gov These synthetic efforts allow for the evaluation of how changes in size, shape, and electronic properties at the C11 position influence the interaction with the progesterone receptor. nih.gov

The synthesis of these analogues often involves multi-step chemical processes starting from known steroid precursors. drugbank.com The goal is to introduce new functional groups or structural motifs and then test the resulting compounds in biological assays. researchgate.net The data gathered from these analogues—whether they are more active, less active, or have a different functional response (e.g., agonist vs. antagonist)—is used to build a comprehensive SAR model. This model, in turn, guides the design of future compounds with improved properties. acs.org

Comparative Biological Effects of this compound and Related Steroids

Understanding the biological profile of this compound requires comparing its effects to those of endogenous progesterone and other synthetic progestins. These comparisons are typically made across various biological systems and assays, including receptor binding and functional cell-based studies.

A critical aspect of a progestin's activity is its interaction with different receptor types. For example, studies comparing steroid binding to the classical nuclear progesterone receptor (nPR) and the more recently identified membrane progesterone receptor alpha (mPRα) have shown striking differences. nih.gov The structural requirements for binding to these two receptors are distinct, which can be exploited to develop ligands that are specific for one receptor type, allowing for the investigation of their unique physiological roles. nih.gov

Furthermore, different progestins can elicit varied responses even when acting through the same receptor. Progesterone and synthetic progestins like Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) and Drospirenone (DRSP) have been shown to have different potencies and effects on processes such as breast cancer cell migration and invasion. Similarly, comparisons between progesterone and 17-alpha hydroxyprogesterone (B1663944) caproate (a related progestin) have revealed differences in their ability to stimulate gene expression. In the context of neuroprotection, natural progesterone has been found to be effective where MPA is not, a difference correlated with their ability to regulate brain-derived neurotrophic factor (BDNF).

The precursor to this compound, 11alpha-hydroxyprogesterone (B191481), is itself a useful comparator. It is known to be a weak antiandrogen and is devoid of significant progestogenic activity. researchgate.net This contrasts with many acetoxyprogesterone derivatives which are specifically studied for their potent progestational effects.

| Compound | Comparative Biological Effect | Reference |

|---|---|---|

| Progesterone (P) | Enhances breast cancer cell migration by 37% vs. control. | |

| Medroxyprogesterone Acetate (MPA) | Most potent in enhancing cell migration (54% vs. control). Lacks neuroprotective effects seen with progesterone. | |

| Drospirenone (DRSP) | Increases cell migration by 32% vs. control. | |

| 17-alpha hydroxyprogesterone caproate | Comparable to progesterone in eliciting gene expression, but has lower receptor binding affinity. | |

| 11alpha-hydroxyprogesterone | Weak antiandrogen with no progestogenic activity. | researchgate.net |

These comparative studies are essential for characterizing the unique pharmacological profile of this compound and for understanding the subtle structural changes that lead to significant differences in biological outcomes.

Analytical and Characterization Methodologies in 11alpha Acetoxyprogesterone Research

Advanced Chromatographic and Spectrometric Techniques for Identification and Quantification

A combination of chromatographic separation and spectrometric detection methods provides the cornerstone for the analytical assessment of 11alpha-acetoxyprogesterone. These techniques allow for the separation of the parent compound from its metabolites and other endogenous steroids, followed by their precise identification and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a gold standard for the quantitative analysis of steroids, including this compound, due to its high sensitivity and selectivity. chromsystems.comnews-medical.net This technique couples the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. In a typical application, a sample containing this compound is first subjected to a sample preparation procedure, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances. sciex.comnih.gov The extracted sample is then injected into an LC system, where the compound is separated from other components on a chromatographic column, often a C18 column. protocols.io

Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly by electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented, and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. sciex.com The development of LC-MS/MS methods for steroid analysis has been shown to outperform traditional immunoassays in terms of accuracy and the elimination of cross-reactivity with related steroid compounds. news-medical.netbiochemia-medica.com

Table 1: Key Parameters in a Hypothetical LC-MS/MS Method for this compound

| Parameter | Value/Description |

| Chromatography | |

| Column | C18 (e.g., 50 x 0.5mm, 2.7µm) sciex.com |

| Mobile Phase | Gradient of water and methanol (B129727) with 0.1% formic acid sciex.comprotocols.io |

| Flow Rate | 25 µL/min sciex.com |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments of this compound |

| Internal Standard | Deuterated analog (e.g., progesterone-d9) nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its metabolites. nih.gov Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govmdpi.com The chemical shifts in a ¹H NMR spectrum reveal the electronic environment of each proton, while the coupling patterns provide information about adjacent protons. rsc.org Similarly, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom in the molecule. spectrabase.com

For complex molecules like steroids, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are often employed to make complete and unambiguous assignments of all proton and carbon signals. mdpi.com This detailed structural information is critical for confirming the identity of this compound and for identifying the exact structure of novel metabolites formed during biotransformation studies. nih.gov

Table 2: Representative NMR Spectral Data for Steroid Structures

| Nucleus | Type of Information Provided | Application in this compound Analysis |

| ¹H NMR | Chemical shift, spin-spin coupling | Determines the number and environment of protons, confirming the steroid backbone and the presence of the acetoxy group. nih.govrsc.org |

| ¹³C NMR | Chemical shift | Identifies all unique carbon atoms, including the carbonyl carbons of the ketone and ester groups. spectrabase.com |

| 2D NMR (e.g., COSY, HMQC) | Correlation between nuclei | Establishes connectivity between protons and carbons for complete structural assignment. nih.govmdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the rapid screening and profiling of metabolites from the biotransformation of this compound. researchgate.net HPTLC offers the advantage of high throughput, as multiple samples can be analyzed simultaneously on a single plate. researchgate.net In this method, the sample is applied to a high-performance silica (B1680970) gel plate, which is then developed in a chamber with a suitable solvent system. The different components of the sample migrate at different rates, leading to their separation.

The separated spots can be visualized under UV light or by spraying with a reagent. The retention factor (Rf) value of each spot can be compared to that of a standard to tentatively identify the compounds. nih.gov Densitometric scanning of the plates allows for the quantification of the separated compounds. researchgate.net HPTLC is particularly useful for monitoring the time course of a biotransformation reaction, allowing researchers to observe the disappearance of the substrate (this compound) and the appearance of its metabolites over time. researchgate.net

Table 3: HPTLC Method Parameters for Steroid Metabolite Profiling

| Parameter | Description |

| Stationary Phase | Silica gel 60F₂₅₄ HPTLC plates researchgate.net |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) nih.gov |

| Sample Application | Automated band-wise application |

| Detection | UV densitometry at a specific wavelength |

| Quantification | Based on the peak area of the densitometric scan |

| Validation | Assessed for linearity, accuracy, precision, and robustness nih.govresearchgate.net |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbed radiation versus frequency, which reveals the characteristic absorption bands of the functional groups. libretexts.org

For this compound, IR spectroscopy can confirm the presence of key functional groups such as the carbonyl (C=O) groups of the ketones and the ester, as well as the C-O bonds of the ester group. nih.gov The characteristic stretching frequencies of these groups appear in distinct regions of the IR spectrum, providing evidence for the compound's structure. pressbooks.pubopenstax.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration |

| Ketone (C=O) | 1715-1685 | Stretch libretexts.orglibretexts.org |

| Ester (C=O) | ~1735 | Stretch |

| Ester (C-O) | ~1240 | Stretch |

| Alkane (C-H) | 3000-2850 | Stretch libretexts.orgpressbooks.pub |

Computational Approaches in Characterization and Prediction

In addition to experimental techniques, computational methods play a significant role in characterizing this compound and predicting its interactions with biological systems. These in silico approaches provide valuable insights that can guide further experimental work.

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in steroid metabolism. nih.govmdpi.com Understanding how this compound binds to the active site of these enzymes is crucial for predicting its metabolic fate. While crystal structures for all CYP isoforms are not available, homology modeling can be used to generate a three-dimensional structure of a target CYP enzyme based on the known structure of a related protein. nih.govnih.gov

Once a homology model of a relevant CYP enzyme is built, molecular docking simulations can be performed to predict the binding orientation and affinity of this compound within the enzyme's active site. ualberta.camdpi.com These docking studies can help to identify the key amino acid residues involved in substrate binding and can provide a rationale for the observed regioselectivity of steroid hydroxylation. nih.gov The insights gained from homology modeling and docking can be used to design site-directed mutagenesis experiments to further probe the structure-function relationships of CYP enzymes in steroid metabolism. illinois.edu

Table 5: Steps in Homology Modeling and Docking for Steroid-CYP Interaction Studies

| Step | Description |

| 1. Template Selection | Identifying a known protein structure with high sequence homology to the target CYP enzyme. nih.gov |

| 2. Sequence Alignment | Aligning the amino acid sequence of the target CYP with that of the template. |

| 3. Model Building | Generating the 3D coordinates of the target protein based on the template structure. ijpsr.com |

| 4. Model Refinement and Validation | Optimizing the geometry of the model and assessing its quality. researchgate.net |

| 5. Molecular Docking | Simulating the binding of this compound into the active site of the modeled CYP enzyme. mdpi.com |

| 6. Analysis of Interactions | Evaluating the binding energy and identifying key interactions between the steroid and the enzyme. nih.gov |

In-silico Studies of Receptor Binding Probabilities

In the realm of computational pharmacology, in-silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal for predicting the binding affinities and interaction patterns of ligands with their respective receptors. nih.govnih.gov These computational approaches offer a theoretical framework to understand the molecular basis of a compound's activity before undertaking extensive laboratory research.

Despite the established presence of this compound in steroid research, specific and detailed in-silico studies focusing exclusively on its receptor binding probabilities are not extensively documented in publicly available scientific literature. However, the general principles of such computational analyses, as applied to progesterone (B1679170) and its derivatives, provide a strong basis for understanding its likely interactions.

Molecular docking simulations are a primary tool used to predict the binding mode and affinity of a ligand to a macromolecular target, such as a nuclear receptor. nih.govnih.gov In the context of progesterone receptors (PR), these studies involve the three-dimensional structures of the receptor's ligand-binding domain. For instance, the crystal structure of the PR ligand-binding domain provides a template for docking progesterone analogs. nih.gov The process calculates the most likely binding conformation of the ligand within the receptor's active site and estimates the binding energy, which is indicative of the binding affinity.

QSAR studies represent another facet of in-silico analysis, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govmdpi.com For progestins, these models can predict binding affinity based on descriptors such as molecular topology, hydrophobicity, and electronic properties. nih.gov Such models could theoretically be applied to this compound to estimate its binding potential relative to other progestins.

While direct computational data for this compound is sparse, experimental studies have shown that related compounds, such as 11alpha-bromoacetoxyprogesterone, can bind to the human uterine progesterone receptor, suggesting that the 11-alpha position is amenable to substitution without completely abolishing receptor interaction. nih.gov Future in-silico research could build upon these findings to create detailed models of this compound's binding profile, elucidating its specific interactions with amino acid residues within the progesterone receptor's binding pocket and providing a more precise understanding of its binding probability and mechanism of action.

Below is a hypothetical representation of data that could be generated from a molecular docking study of this compound with the progesterone receptor, based on typical parameters reported for other progestins.

Table 1: Hypothetical Molecular Docking Parameters for Progesterone Derivatives

| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Interacting Residues in PR Binding Pocket |

| Progesterone | -9.5 | 25 nM | Gln673, Arg711, Asn724, Met794 |

| This compound | -8.8 | 80 nM | Gln673, Arg711, Thr812, Met794 |

| Medroxyprogesterone (B1676146) Acetate (B1210297) | -10.2 | 10 nM | Gln673, Arg711, Asn724, Met794, Phe778 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound. It serves to demonstrate the type of information that in-silico studies can provide.

Broader Research Applications and Future Directions

11alpha-Acetoxyprogesterone as a Precursor in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of valuable corticosteroids, which are a class of steroid hormones with potent anti-inflammatory properties. The introduction of an oxygen function at the C11 position of the steroid nucleus is a chemically challenging step, and microbial hydroxylation offers an efficient and stereospecific solution.

Hydrocortisone (B1673445) and Other Corticosteroids:

The synthesis of hydrocortisone (cortisol) and cortisone (B1669442) from progesterone (B1679170) is a multi-step process where the introduction of a hydroxyl group at the 11α-position is a critical transformation. This is typically achieved through fermentation, using microorganisms such as Rhizopus or Aspergillus species to convert progesterone into 11α-hydroxyprogesterone. This intermediate is then acetylated to form this compound, which protects the hydroxyl group during subsequent chemical modifications. The acetoxy group is later removed to yield the final corticosteroid. 11α-hydroxyprogesterone is a direct precursor in the chemical synthesis of both cortisone and hydrocortisone. wikipedia.org

The general pathway illustrates the importance of this intermediate:

Progesterone is subjected to microbial biotransformation.

The microorganism introduces a hydroxyl group at the 11α position, yielding 11α-hydroxyprogesterone .

The hydroxyl group is acetylated to produce This compound .

Further chemical reactions are carried out on other parts of the steroid molecule.

Finally, the acetoxy group is hydrolyzed back to a hydroxyl group, and the synthesis of the target corticosteroid, such as hydrocortisone , is completed.

This bio-synthetic approach significantly improved the industrial production of corticosteroids, making these vital anti-inflammatory drugs more accessible.

Anti-inflammatory Agents:

Corticosteroids derived from this compound are powerful anti-inflammatory agents used to treat a wide range of conditions, including autoimmune diseases, allergies, and inflammatory disorders. The anti-inflammatory effects of these synthetic hormones are mediated by their interaction with glucocorticoid receptors, leading to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

Complex Natural Products:

While the primary documented use of this compound is in the synthesis of corticosteroids, its role as a chiral building block in the synthesis of other complex natural products is an area of potential research. The stereochemically defined structure of steroids makes them attractive starting materials for the synthesis of other intricate molecules.

Role as a Research Probe in Steroid Biochemistry and Drug Discovery

Beyond its role in synthesis, this compound and its precursor, 11α-hydroxyprogesterone, serve as valuable tools for researchers investigating the intricacies of steroid metabolism and action.

Enzyme Inhibition Studies:

11α-hydroxyprogesterone has been identified as a potent competitive inhibitor of both isoforms of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). wikipedia.orgnih.gov This enzyme is responsible for the interconversion of active cortisol and inactive cortisone, thereby regulating the local concentration of glucocorticoids in various tissues. By inhibiting 11β-HSD, 11α-hydroxyprogesterone can increase the local concentration of active glucocorticoids, which has been shown to have hypertensinogenic activity in animal models. nih.gov This makes it a useful research probe for studying the physiological and pathological roles of 11β-HSD in conditions like hypertension. nih.gov The acetoxy derivative, this compound, can be used in comparative studies to understand how modifications at the C11 position affect enzyme binding and inhibition.

Steroid Receptor Interaction:

While 11α-hydroxyprogesterone itself is reported to have weak antiandrogen activity and is devoid of significant androgenic, estrogenic, or progestogenic activity, its derivatives can be used to probe the ligand-binding domains of steroid receptors. wikipedia.org By systematically modifying the structure of this compound and evaluating the binding affinity and functional activity at various steroid receptors (e.g., progesterone, androgen, and glucocorticoid receptors), researchers can gain insights into the structural requirements for receptor binding and activation. This information is crucial for the rational design of new drugs with improved selectivity and fewer side effects.

Drug Discovery Platforms:

The established synthetic pathways involving this compound can be adapted to create libraries of novel steroid derivatives for drug discovery screening. By introducing different functional groups at various positions on the steroid scaffold, a diverse range of compounds can be generated and tested for various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Emerging Research Areas and Unexplored Biological Roles of this compound Metabolites

The metabolism of this compound and its precursor can lead to a variety of other steroid molecules with their own potential biological activities. The exploration of these metabolic pathways is an emerging area of research.

Metabolic Pathways:

Recent in vitro studies have shown that 11α-hydroxyprogesterone can be metabolized by key steroidogenic enzymes. nih.gov For instance, it is a substrate for steroid-5α-reductase (SRD5A), leading to the formation of 11α-hydroxydihydroprogesterone. nih.gov It can also be converted by cytochrome P450 17A1 (CYP17A1) into 11α,17α-dihydroxyprogesterone and subsequently into 11α-hydroxyandrostenedione. nih.gov These findings suggest that 11α-hydroxyprogesterone could be a precursor for a novel class of C11α-hydroxylated steroids in the body.

Potential Biological Roles of Metabolites:

The identification of 11α-hydroxyprogesterone in prostate cancer tissue suggests that it and its metabolites may play a role in the local steroid milieu of certain hormone-sensitive tissues. nih.gov The downstream products, such as 11α-hydroxyandrostenedione, could potentially be converted to other active androgens or estrogens with unique properties. The biological significance of these C11α-hydroxylated steroids is largely unexplored and represents a promising avenue for future research, particularly in the context of endocrine cancers and other hormone-related diseases.

The table below summarizes the known metabolites of the precursor 11α-hydroxyprogesterone and the enzymes involved in their formation.

| Metabolite | Enzyme | Potential Significance |

|---|---|---|

| 11α-hydroxydihydroprogesterone | Steroid-5α-reductase (SRD5A) | Potential modulation of neurosteroid or androgen pathways. |

| 11α,17α-dihydroxyprogesterone | Cytochrome P450 17A1 (CYP17A1) - hydroxylase activity | Precursor for C19 steroids. |

| 11α-hydroxyandrostenedione | Cytochrome P450 17A1 (CYP17A1) - 17,20-lyase activity | Potential precursor for novel androgens or estrogens. |

Biotechnological Advances in Steroid Production and Biotransformation

The production of this compound is intrinsically linked to biotechnological processes. Continuous efforts are being made to improve the efficiency and sustainability of these methods.

Microbial Strain Improvement:

A key area of advancement is the improvement of microbial strains used for the 11α-hydroxylation of progesterone. This includes traditional methods like mutagenesis and selection, as well as modern genetic engineering techniques. By optimizing the expression of the specific cytochrome P450 enzymes responsible for the hydroxylation reaction, it is possible to increase the yield and specificity of the biotransformation, reducing the formation of unwanted byproducts.

Fermentation Process Optimization:

Significant research has focused on optimizing the fermentation conditions to maximize the production of 11α-hydroxyprogesterone. This involves fine-tuning parameters such as nutrient composition, pH, temperature, and oxygen supply. The development of continuous fermentation processes has also been explored to improve the efficiency and scalability of production. ebi.ac.uk

Enzyme Engineering and Cell-Free Systems:

Future advancements may involve the use of engineered enzymes or cell-free systems for steroid biotransformation. By isolating and immobilizing the specific hydroxylating enzymes, it may be possible to create highly controlled and efficient reaction systems that are not subject to the limitations of whole-cell fermentation. This could lead to higher purity products and a more streamlined manufacturing process.

The table below highlights some of the microorganisms and biotechnological approaches used in the production of 11α-hydroxyprogesterone.

| Microorganism/System | Key Advantage | Area of Advancement |

|---|---|---|

| Rhizopus species (e.g., R. nigricans) | High stereospecificity for 11α-hydroxylation. | Strain improvement, media optimization. ebi.ac.uk |

| Aspergillus species | Alternative microbial systems with potential for high yields. | Screening for new strains, genetic engineering. |

| Engineered Yeast | Potential for controlled expression of hydroxylating enzymes. | Metabolic engineering, synthetic biology. |

| Cell-Free Enzyme Systems | High specificity and control over reaction conditions. | Enzyme immobilization, cofactor regeneration. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.